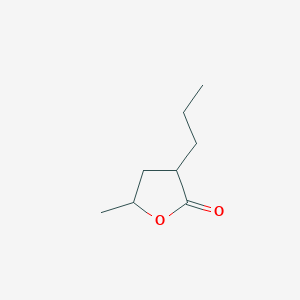

Dihydro-5-methyl-3-propyl-2(3H)-furanone

描述

属性

IUPAC Name |

5-methyl-3-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNZFIPBKPDLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335572 | |

| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40923-58-8 | |

| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

QNZ 46 的合成涉及多个步骤,从喹唑啉酮核的制备开始。关键步骤包括:

喹唑啉酮核的形成: 这涉及邻氨基苯甲酸与甲酰胺反应形成喹唑啉酮环。

硝基的引入: 硝基通过芳香环的硝化引入。

乙烯基键的形成: 乙烯基键通过 Heck 反应形成,该反应涉及硝基取代芳香环与合适的乙烯基卤化物的偶联。

甲氧基化: 甲氧基通过芳香环上羟基的甲基化引入。

最终偶联: 最后一步涉及喹唑啉酮核与苯甲酸的偶联,形成 QNZ 46.

工业生产方法

QNZ 46 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 该化合物通常以冻干形式生产,以保持其稳定性和生物活性 .

化学反应分析

反应类型

QNZ 46 经历多种类型的化学反应,包括:

氧化: 在合适的条件下,硝基可以还原为氨基。

还原: 乙烯基键可以氢化形成饱和化合物。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 通常使用存在钯催化剂的氢气。

取代: 胺或硫醇等亲核试剂可用于取代反应.

主要产物

氧化: 形成氨基取代的衍生物。

还原: 形成饱和衍生物。

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Dihydro-5-methyl-3-propyl-2(3H)-furanone exhibits promising antimicrobial properties. Research has indicated that furanone derivatives can inhibit bacterial quorum sensing, which is crucial for biofilm formation and pathogenicity in bacteria. This ability opens avenues for developing new antimicrobial agents that target biofilm-associated infections, particularly in chronic wounds and medical device-related infections.

Anti-inflammatory Properties

Furanones have been studied for their anti-inflammatory effects. A notable patent describes the use of furanone derivatives in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These compounds demonstrate immunosuppressive effects that can help reduce inflammation and tissue damage associated with autoimmune responses .

Case Study: Efficacy in Autoimmune Diseases

In a controlled study involving animal models of autoimmune diseases, treatment with furanone derivatives resulted in a significant reduction of inflammatory markers and improved clinical scores in conditions like encephalomyelitis. The results suggest that these compounds can modulate immune responses effectively .

Flavoring Agents

Dihydro-5-methyl-3-propyl-2(3H)-furanone is recognized for its pleasant aroma and flavor profile, making it a valuable ingredient in the food industry. It is often used as a flavoring agent due to its sweet, caramel-like taste, which enhances the sensory appeal of various food products.

Flavor Profile Analysis

The compound has been detected in natural sources such as asparagus and peaches, suggesting its role as a natural flavor compound. Its presence in these foods may serve as a biomarker for flavor quality and freshness .

Materials Science

The hydrophobic nature of dihydro-5-methyl-3-propyl-2(3H)-furanone allows it to be incorporated into polymer matrices to enhance material properties. Its ability to interact with biological membranes suggests potential applications in drug delivery systems where membrane permeability is crucial.

Interaction Studies

Research indicates that this compound can modulate membrane fluidity, which may influence the behavior of embedded proteins and drugs within lipid-based delivery systems. This property can be pivotal in designing more effective drug formulations.

作用机制

QNZ 46 通过选择性抑制含有 GluN2C/GluN2D 的 NMDA 受体来发挥作用。它与受体上的特定位点结合,阻止谷氨酸的结合,从而抑制受体活化。 这种抑制是非竞争性的且与电压无关,这意味着它不与谷氨酸竞争结合,其影响不受膜电位变化的影响 .

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Furanones

*Molecular formula inferred based on structural analogs.

Key Findings:

Substituent Position and Chain Length :

- Alkyl chain length (e.g., methyl vs. propyl) affects hydrophobicity and volatility. Longer chains (e.g., propyl) enhance lipid solubility, making such compounds prevalent in fatty foods (e.g., peaches) .

- Positional isomers (e.g., 3-methyl vs. 5-methyl) exhibit distinct sensory properties. For instance, 3-methyl derivatives contribute to honey aromas, while 5-methyl analogs are industrially significant .

Natural vs. Synthetic Occurrence: Short-chain furanones (e.g., dihydro-3-methyl-2(3H)-furanone) are common in natural products like honey , whereas longer-chain or multiply substituted variants (e.g., dihydro-5-propyl-2(3H)-furanone) are rare and often synthetic .

Applications: Biofuels: γ-Valerolactone (5-methyl) is a renewable solvent and fuel additive . Flavoring: 5-propyl and 3-methyl derivatives enhance food aromas . Pharmaceuticals: Hydroxy-substituted furanones serve as intermediates or impurities in drug synthesis .

生物活性

Dihydro-5-methyl-3-propyl-2(3H)-furanone, a compound belonging to the furanone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various domains.

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.222 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 231.8 °C

- Flash Point : 88.1 °C

These properties indicate that dihydro-5-methyl-3-propyl-2(3H)-furanone is a stable organic compound with potential utility in various applications.

Antimicrobial Activity

Research has demonstrated that dihydro-5-methyl-3-propyl-2(3H)-furanone exhibits significant antimicrobial activity. It has been studied primarily as an antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling pathways that affect numerous biological processes.

Case Studies and Findings

-

In Vitro Antimicrobial Evaluation :

- In studies assessing the antimicrobial properties of various compounds, dihydro-5-methyl-3-propyl-2(3H)-furanone was included in a broader evaluation of furanones and their derivatives. It showed promising activity against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

- The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing effectiveness comparable to established antibiotics like Ciprofloxacin .

- Mechanism of Action :

Cytotoxicity and Anticancer Activity

Dihydro-5-methyl-3-propyl-2(3H)-furanone has also been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxic Studies :

- In recent studies, the compound exhibited varying degrees of cytotoxicity against colorectal and breast cancer cell lines, with IC₅₀ values indicating the concentration required to reduce cell viability by 50% .

- Specifically, some derivatives showed high cytotoxicity, suggesting that structural modifications could enhance their anticancer properties.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Dihydro-5-methyl-3-propyl-2(3H)-furanone | HCT116 | 9.1 ± 2.4 |

| Dihydro-5-methyl-3-propyl-2(3H)-furanone | MCF-7 | 10.8 ± 0.7 |

Applications in Food Science

Dihydro-5-methyl-3-propyl-2(3H)-furanone is also noted for its sensory properties, contributing to flavors in food products:

- Flavor Profile :

- Volatile Organic Compound (VOC) Studies :

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Dihydro-5-methyl-3-propyl-2(3H)-furanone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as the intermolecular cyclization of substituted ketones or acetoxy derivatives. For example, analogous furanones have been prepared by subjecting precursor ketones to acid- or base-catalyzed cyclization under controlled temperatures (e.g., 60–100°C) . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to maximize yield while minimizing side products like dimerization or over-oxidation.

Q. Which spectroscopic techniques are most reliable for structural confirmation of Dihydro-5-methyl-3-propyl-2(3H)-furanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the lactone ring structure and substituent positions. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹) and hydroxyl groups if present. High-resolution mass spectrometry (HRMS) validates the molecular formula. For stereochemical analysis, X-ray crystallography provides definitive proof of conformation, as demonstrated for related 2(5H)-furanones with substituted cyclohexane moieties .

Advanced Research Questions

Q. How can computational chemistry tools like HOMO-LUMO analysis predict the reactivity of Dihydro-5-methyl-3-propyl-2(3H)-furanone in electrophilic or nucleophilic reactions?

- Methodological Answer : Software such as Chemissian calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-rich or -deficient regions. For example, HOMO-LUMO analysis of 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone revealed localized electron density at the carbonyl group, guiding predictions of nucleophilic attack sites . Density Functional Theory (DFT) simulations can further model transition states for reactions like Michael additions or lactone ring-opening.

Q. What analytical strategies resolve discrepancies in environmental detection data for furanone derivatives, such as conflicting correlations with secondary organic aerosol (SOA) factors?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with principal component analysis (PCA) distinguishes furanone contributions to SOA factors. For instance, dihydro-5-alkyl-2(3H)-furanones in atmospheric aerosols require careful separation from co-eluting oxygenated species (e.g., diketones or chlorinated compounds) using selective ion monitoring (SIM) or tandem MS/MS . Contradictions in factor loadings may arise from matrix effects, necessitating spike-recovery experiments or isotopic labeling for validation.

Q. How do stereoelectronic effects influence the conformational stability of substituted 2(3H)-furanones, and what experimental techniques quantify these effects?

- Methodological Answer : X-ray crystallography and NMR coupling constants reveal torsional distortions caused by substituents. For example, Cl substitution at C14 in a related furanone induced a 5.2° twist in the C13–N1 bond, altering conjugation between the lactone ring and adjacent functional groups . Electron density maps (2D/3D) and Natural Bond Orbital (NBO) analysis further elucidate hyperconjugative interactions affecting stability.

Q. What protocols are recommended for isolating Dihydro-5-methyl-3-propyl-2(3H)-furanone from natural matrices, and how are purity thresholds established?

- Methodological Answer : Liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate isolates furanones from plant or microbial sources. Subsequent purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water). Purity is validated via melting point analysis, chiral chromatography (for enantiomeric resolution), and comparison with synthetic standards. For example, γ-octalactone analogs are quantified in citrus oils using headspace solid-phase microextraction (HS-SPME) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting toxicity data for furanone derivatives in in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic activation/deactivation). For furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone, comparative studies using liver microsomes or recombinant cytochrome P450 enzymes clarify metabolic pathways . Dose-response curves in multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and species-specific toxicokinetic models (e.g., physiologically based pharmacokinetic (PBPK) modeling) reconcile in vitro findings with in vivo outcomes.

Methodological Resources

- Structural Analysis : Cambridge Structural Database (CSD) references for analogous compounds .

- Environmental Detection : GC-MS protocols for aerosol-bound furanones .

- Computational Tools : Chemissian for HOMO-LUMO band gap calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。